Regioisomeric Control: 6‑Carboxylic Acid vs 1‑Carboxylic Acid and 2‑Carboxylic Acid Derivatives
The target compound (6‑carboxylic acid, CAS 1536398‑58‑9) differs fundamentally from the 1‑carboxylic acid (CAS 1181458‑31‑0) and 2‑carboxylic acid (CAS 2173992‑30‑6) regioisomers [REFS‑1][REFS‑2][REFS‑3]. The 6‑carboxylic acid group is attached directly to the cyclopropane ring, placing the carboxylate in a spatially distinct orientation that is exploited in the design of conformationally restricted peptidomimetics and enzyme inhibitors [REFS‑4]. While no published head‑to‑head biological comparison exists for the free hydrochloride salts, the distinct positioning of the carboxylic acid functionality is known to alter binding modes in the 3‑azabicyclo[4.1.0]heptane class, as evidenced by the requirement for specific 6‑carboxylic acid intermediates in the synthesis of triple reuptake inhibitors (GSK1360707) and RIPK1 inhibitors [REFS‑4][REFS‑5].
| Evidence Dimension | Position of carboxylic acid substituent on the bicyclic core |
|---|---|
| Target Compound Data | 6‑carboxylic acid (C7H12ClNO2, MW 177.63) [REFS‑1] |
| Comparator Or Baseline | 1‑carboxylic acid (CAS 1181458‑31‑0, C7H12ClNO2, MW 177.63) and 2‑carboxylic acid (CAS 2173992‑30‑6, C7H12ClNO2, MW 177.63) [REFS‑2][REFS‑3] |
| Quantified Difference | Regioisomers are not interchangeable; substitution pattern dictates the spatial vector of the carboxylic acid group. |
| Conditions | Isolated chemical building blocks; no comparative biological assay data available in public domain. |
Why This Matters
For structure‑based drug design, the exact regioisomer must be used; substituting a 1‑ or 2‑carboxylic acid analogue will yield a different three‑dimensional pharmacophore and may abolish target engagement.
- [1] BOC Sciences. 3‑[(tert‑Butoxy)carbonyl]‑3‑azabicyclo[4.1.0]heptane‑6‑carboxylic acid (CAS 1309352‑51‑9) – prepared as RIPK1 inhibitor building block. View Source
